Xanthoanthrafil

描述

准备方法

Synthetic Routes and Reaction Conditions

Xanthoanthrafil can be synthesized from N-(3,4-dimethoxybenzyl)-2-fluoro-5-nitrobenzamide and L-alaninol . The synthesis involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The reaction conditions typically involve the use of solvents such as methanol and chloroform, and the reactions are carried out at controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is monitored through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, to verify the identity and purity of the compound .

化学反应分析

Types of Reactions

Xanthoanthrafil undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions can yield amine derivatives. Substitution reactions can result in the formation of various substituted benzamides .

科学研究应用

Pharmacological Applications

1. Erectile Dysfunction Treatment

Xanthoanthrafil is primarily recognized for its role as a PDE-5 inhibitor, similar to well-known compounds like sildenafil and tadalafil. It facilitates increased blood flow by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP), thus enhancing erectile function. This mechanism is particularly beneficial for individuals suffering from erectile dysfunction (ED) associated with various health conditions such as hypertension and diabetes .

2. Dietary Supplements

The compound has been identified in dietary supplements marketed for improving sexual health. In a notable case study, a dietary supplement was found to contain approximately 31 mg of this compound per capsule . This discovery raises concerns about the regulation of such supplements, as they may contain unlisted pharmaceutical ingredients that could pose health risks.

Detection and Analysis

1. Analytical Techniques

The detection of this compound in dietary products has been achieved through various analytical methods:

- High-Performance Liquid Chromatography (HPLC) : This method allows for the separation and quantification of this compound alongside other PDE-5 inhibitors in complex matrices .

- Thin Layer Chromatography (TLC) : Used initially to screen for unknown compounds in supplement extracts .

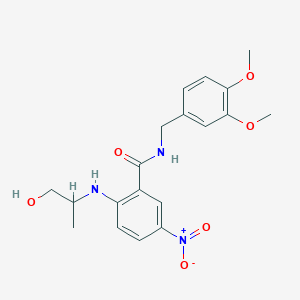

- Nuclear Magnetic Resonance (NMR) : Provides structural elucidation of this compound, confirming its molecular identity as N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide .

2. Case Studies on Detection

Several studies have highlighted the presence of this compound in dietary supplements:

- A study published in 2020 reported the identification of this compound using HPLC coupled with mass spectrometry, emphasizing its potential adulteration in products claiming to enhance sexual performance .

- Another research effort detailed the simultaneous identification of multiple PDE-5 inhibitors, including this compound, showcasing the need for rigorous testing to ensure consumer safety .

Health Implications

The inclusion of this compound in dietary supplements raises significant public health concerns:

- Adulteration Risks : Many health products may contain unapproved or undisclosed pharmaceutical ingredients, leading to potential adverse effects and interactions with prescribed medications .

- Regulatory Challenges : The lack of stringent regulations governing dietary supplements allows for the proliferation of products containing active pharmaceutical ingredients like this compound without adequate labeling or safety assessments.

作用机制

Xanthoanthrafil exerts its effects by inhibiting the enzyme phosphodiesterase-5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and increased blood flow . The molecular targets of this compound include the active site of phosphodiesterase-5, where it binds and prevents the enzyme from breaking down cyclic guanosine monophosphate .

相似化合物的比较

Similar Compounds

Xanthoanthrafil is similar to other phosphodiesterase-5 inhibitors, such as:

Uniqueness

This compound is unique in its chemical structure, which includes a nitrobenzamide moiety and a dimethoxybenzyl group. This structure differentiates it from other phosphodiesterase-5 inhibitors and contributes to its specific pharmacological properties .

生物活性

Xanthoanthrafil is a compound that has recently gained attention for its biological activities, particularly as a phosphodiesterase type 5 (PDE-5) inhibitor. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and analytical data.

Chemical Structure and Properties

This compound, identified as N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide, has a molecular weight of 389 g/mol and the empirical formula CHNO . Its structure is significant for its function as a PDE-5 inhibitor, which is crucial in the treatment of erectile dysfunction (ED).

As a PDE-5 inhibitor, this compound works by blocking the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate (cGMP). This increase enhances vasodilation and improves blood flow to the penis during sexual stimulation, thereby facilitating an erection .

Biological Activities

This compound exhibits several biological activities beyond its role as a PDE-5 inhibitor:

Case Study 1: Efficacy in Animal Models

In a study involving male spontaneous hypertensive rats (SHR), this compound was administered alongside cyclosporin A. Results indicated that this compound improved renal function and reduced pathological changes caused by cyclosporin A treatment. The compound significantly increased cGMP levels in the kidneys and other tissues .

Case Study 2: Clinical Implications

A clinical evaluation demonstrated that this compound could prolong the duration of erection in anesthetized dog models. This suggests potential applicability in human ED treatments .

Analytical Data

Several analytical methods have been employed to detect and quantify this compound in various formulations. The following table summarizes key findings from recent studies:

| Compound | Molar Absorptivity (M cm ) | Retention Time (min) |

|---|---|---|

| This compound | 3,962 | 17.077 |

| Sildenafil | 12,604 | 30.161 |

| Tadalafil | 13,403 | 29.049 |

| Avanafil | 47 | 146 |

This data highlights the relative absorption characteristics of this compound compared to other well-known PDE-5 inhibitors .

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISFCTXLAXIEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031839 | |

| Record name | Benzamidenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020251-53-9 | |

| Record name | Xanthoanthrafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020251-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamidenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020251539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamidenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOANTHRAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6ZMZ878RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Xanthoanthrafil and how is it related to phosphodiesterase-5 (PDE-5) inhibitors?

A1: this compound is a chemical compound classified as a phosphodiesterase-5 (PDE-5) inhibitor. [, , ] This means it blocks the action of the PDE-5 enzyme, which is involved in regulating certain signaling pathways within cells. While initially synthesized by Fujisawa Pharmaceutical Co., Ltd. as FR226807, its discovery in a dietary supplement led to its renaming as (R)-xanthoanthrafil in collaboration with Astellas Pharma Inc., the successor of Fujisawa Pharmaceutical Co., Ltd.. []

Q2: Why is the presence of this compound in dietary supplements a concern?

A2: The detection of this compound in dietary supplements raises concerns because it is an undeclared pharmaceutical ingredient. [, , ] Its presence poses potential health risks to consumers, especially those unaware of its presence and potential interactions with other medications or pre-existing health conditions.

Q3: How is this compound detected and quantified in products?

A3: Several analytical methods have been developed for the detection and quantification of this compound in various matrices. Gas chromatography-mass spectrometry (GC-MS) coupled with trimethylsilyl (TMS) derivatization is a common technique. [] High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is another robust method used for simultaneous determination of this compound alongside other related compounds in dietary supplements. [, ] These methods offer high sensitivity, reproducibility, and specificity, enabling researchers to accurately identify and quantify this compound even at low levels.

Q4: What is the structure of this compound and how has it been elucidated?

A4: this compound has the molecular formula C19H23N3O6 and a molecular weight of 389. [] Its structure was determined through a combination of techniques including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. [] These analyses revealed its chemical structure as N-(3,4-dimethoxybenzyl)-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide. []

Q5: What is known about the structure-activity relationship (SAR) of this compound?

A5: While specific SAR studies on this compound might be limited, its classification as a PDE-5 inhibitor suggests structural similarities to other known compounds in this class, like sildenafil, vardenafil, and tadalafil. [] Modifications to its chemical structure, particularly around the pharmacophore responsible for PDE-5 inhibition, are likely to influence its activity, potency, and selectivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。